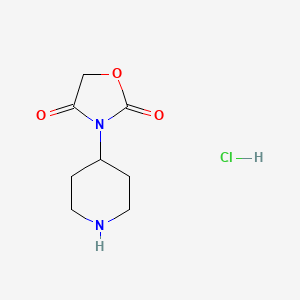

3-(4-Piperidinyl)-1,3-oxazolidine-2,4-dione hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

A series of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives were synthesized with different substituted aromatic/heterocyclic acid chlorides (R-CO-Cl) and characterized by 1H NMR, LC/MS, FTIR and elemental analyses .Molecular Structure Analysis

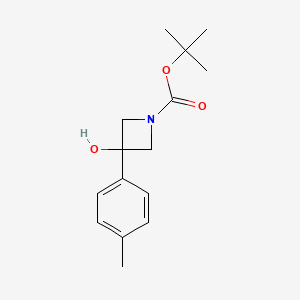

The molecular structure of piperidine derivatives can vary widely, depending on the specific compound. For example, the molecular formula for 3-(4-Piperidinyl)-1,3-oxazolidin-2-one hydrochloride is C8H15ClN2O2 .Chemical Reactions Analysis

Piperidine derivatives are involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can vary widely, depending on the specific compound. For example, the density of 3-(4-Piperidinyl)-1,3-oxazolidin-2-one hydrochloride is 1.42g/cm3 at 20℃ .Scientific Research Applications

Catalytic Synthesis and Medicinal Applications of 1,3-Oxazolidine Derivatives

1,3-Oxazolidine and its derivatives, including "3-(4-Piperidinyl)-1,3-oxazolidine-2,4-dione hydrochloride," are pivotal in the realm of medicinal chemistry due to their extensive applications in drug development. A comprehensive review by Shinde et al. (2022) on the catalytic synthesis of 1,3-oxazole derivatives highlights their significance in creating compounds with broad utility in medicinal, pharmaceutical, agrochemical, and material sciences. These derivatives are reported to possess a wide variety of pharmacological properties, encouraging the exploration of new methodologies for their synthesis as potential therapeutic agents (Shinde et al., 2022).

Pharmacological and Bacteriologic Properties of Oxazolidinones

Oxazolidinones, a class to which "3-(4-Piperidinyl)-1,3-oxazolidine-2,4-dione hydrochloride" structurally relates, are recognized for their antimicrobial efficacy. Dresser and Rybak (1998) discuss the pharmacological, pharmacokinetics, pharmacodynamics, and bacteriologic activity of oxazolidinones, focusing on analogs like linezolid and eperezolid. Their findings underline the bacteriostatic activity against key pathogens such as methicillin-resistant Staphylococcus aureus and penicillin-resistant Streptococcus pneumoniae, demonstrating the potential of oxazolidinones in treating various bacterial infections (Dresser & Rybak, 1998).

Mechanism of Action

Target of Action

Piperidine derivatives are known to interact with a variety of targets, including liver carboxylesterase 1 . This enzyme plays a crucial role in drug metabolism and detoxification.

Mode of Action

Piperidine derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes .

Biochemical Pathways

Piperidine derivatives have been shown to impact a variety of biochemical pathways, often leading to downstream effects such as antimicrobial, antifungal, and anticancer activities .

Pharmacokinetics

Piperidine derivatives are known to have varying pharmacokinetic properties, which can impact their bioavailability .

Result of Action

Piperidine derivatives have been shown to have a variety of effects, including antimicrobial, antifungal, and anticancer activities .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-piperidin-4-yl-1,3-oxazolidine-2,4-dione;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3.ClH/c11-7-5-13-8(12)10(7)6-1-3-9-4-2-6;/h6,9H,1-5H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISRFRCRTGNFNBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C(=O)COC2=O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Piperidinyl)-1,3-oxazolidine-2,4-dione hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-{[(1,1-Dioxidotetrahydro-3-thienyl)amino]sulfonyl}-4-methylphenyl)acrylic acid](/img/structure/B2445198.png)

amino}-N-(2-oxoazepan-3-yl)acetamide](/img/structure/B2445208.png)

![2-[(2-Ethoxyphenyl)methylene]-7-[(4-ethylpiperazinyl)methyl]-6-hydroxybenzo[b] furan-3-one](/img/structure/B2445216.png)

![tert-butyl N-methyl-N-[2-(piperidin-2-yl)ethyl]carbamate](/img/structure/B2445217.png)

![3-[[4-[(E)-2-Phenylethenyl]sulfonylpiperazin-1-yl]methyl]-5-propylimidazolidine-2,4-dione](/img/structure/B2445220.png)

![tert-Butyl 4-(5-bromothiazolo[5,4-b]pyridin-2-yl)piperazine-1-carboxylate](/img/structure/B2445221.png)